molecular formula C13H25NO4 B13973871 Tert-butyl 4-(2-hydroxyethoxy)-2,2-dimethyl-pyrrolidine-1-carboxylate

Tert-butyl 4-(2-hydroxyethoxy)-2,2-dimethyl-pyrrolidine-1-carboxylate

Cat. No.: B13973871
M. Wt: 259.34 g/mol
InChI Key: UVDXXHYMDGABHB-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-hydroxyethoxy)-2,2-dimethyl-pyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a 2-hydroxyethoxy substituent at position 4, and two methyl groups at position 2. The Boc group enhances solubility and stability during synthetic processes, while the hydroxyethoxy moiety may contribute to hydrogen bonding interactions in biological systems .

Properties

Molecular Formula

C13H25NO4

Molecular Weight

259.34 g/mol

IUPAC Name

tert-butyl 4-(2-hydroxyethoxy)-2,2-dimethylpyrrolidine-1-carboxylate

InChI

InChI=1S/C13H25NO4/c1-12(2,3)18-11(16)14-9-10(17-7-6-15)8-13(14,4)5/h10,15H,6-9H2,1-5H3

InChI Key

UVDXXHYMDGABHB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CN1C(=O)OC(C)(C)C)OCCO)C

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl 4-(2-hydroxyethoxy)-2,2-dimethyl-pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 4-(2-hydroxyethoxy)-2,2-dimethyl-pyrrolidine-1-carboxylate with appropriate reagents under controlled conditions. One common method involves the use of a palladium catalyst and a phosphine ligand to facilitate the reaction. The reaction is carried out in the presence of an alkali, and the product is obtained through a series of purification steps .

Chemical Reactions Analysis

Tert-butyl 4-(2-hydroxyethoxy)-2,2-dimethyl-pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, depending on the reaction conditions.

    Hydrolysis: Hydrolysis reactions can be performed using acidic or basic conditions to break down the compound into its constituent parts.

Common reagents used in these reactions include palladium catalysts, phosphine ligands, alkali, oxidizing agents, and reducing agents. The major products formed from these reactions vary depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Tert-butyl 4-(2-hydroxyethoxy)-2,2-dimethyl-pyrrolidine-1-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-hydroxyethoxy)-2,2-dimethyl-pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with macromolecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Efficiency : The Boc-protected pyrrolidine core allows versatile functionalization, as demonstrated by high-yield routes in .
  • Structure-Activity Relationships (SAR): Hydroxyethoxy substituents improve water solubility but may reduce membrane permeability compared to lipophilic analogues.
  • Challenges : Competing reactivity of the hydroxyethoxy group (e.g., undesired ether cleavage) requires careful handling during synthesis .

Biological Activity

Tert-butyl 4-(2-hydroxyethoxy)-2,2-dimethyl-pyrrolidine-1-carboxylate is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a tert-butyl group, a hydroxyethoxy moiety, and a carboxylate functional group. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

  • Molecular Formula : C11_{11}H21_{21}NO3_3
  • Molecular Weight : 201.2628 g/mol
  • CAS Number : 477293-60-0
  • SMILES Notation : C[C@H]1CC@@HO

Biological Activity

The biological activity of Tert-butyl 4-(2-hydroxyethoxy)-2,2-dimethyl-pyrrolidine-1-carboxylate has been investigated in various studies, focusing on its potential as an antiviral agent, its effects on cellular processes, and its safety profile.

Antiviral Activity

Research has indicated that compounds similar to Tert-butyl 4-(2-hydroxyethoxy)-2,2-dimethyl-pyrrolidine-1-carboxylate exhibit significant antiviral properties. For instance, studies on related N-heterocycles have shown promising results against viruses such as HIV and the tobacco mosaic virus (TMV). The effectiveness of these compounds is often measured using the half-maximal effective concentration (EC50_{50}) and the half-maximal cytotoxic concentration (CC50_{50}) metrics.

CompoundEC50_{50} (µM)CC50_{50} (µM)Therapeutic Index
Compound A3.98>400>105.25
Compound B58.71001.70

The mechanism by which Tert-butyl 4-(2-hydroxyethoxy)-2,2-dimethyl-pyrrolidine-1-carboxylate exerts its biological effects may involve modulation of receptor activity or interference with viral replication pathways. Ligands that interact with retinoic acid receptors (RARs) have been identified as having similar structural motifs, suggesting a potential pathway for therapeutic action.

Case Studies

Several case studies have highlighted the efficacy of pyrrolidine derivatives in clinical settings:

  • Case Study on Antiviral Efficacy :
    • A study demonstrated that a structurally similar compound significantly reduced viral load in infected cell lines, showcasing the potential of these compounds in antiviral therapy.
  • Safety Profile Assessment :
    • Toxicity assessments indicated that certain derivatives possess low cytotoxicity while maintaining antiviral efficacy, making them suitable candidates for further development.
  • Pharmacokinetic Studies :
    • Investigations into the pharmacokinetics of related compounds have shown favorable absorption and distribution characteristics, which are critical for therapeutic applications.

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